Kartogenin-d4
CAS No.:
Cat. No.: VC0209226
Molecular Formula: C₂₀H₁₁D₄NO₃
Molecular Weight: 321.36
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₀H₁₁D₄NO₃ |
|---|---|
| Molecular Weight | 321.36 |
Introduction
Chemical Structure and Properties
Molecular Identification and Basic Properties
Kartogenin-d4 is a deuterated form of Kartogenin, identified in chemical databases with the PubChem CID 162641785. The compound has several cataloged synonyms including HY-16268S and CS-0372826, which are commonly used in research and commercial contexts . While regular Kartogenin has the molecular formula C20H15NO3, Kartogenin-d4 features four hydrogen atoms replaced with deuterium, giving it the molecular formula C20H11D4NO3 . This substitution results in a slightly higher molecular weight of 327.23 g/mol for Kartogenin-d4 compared to the 317.34 g/mol of non-deuterated Kartogenin .
The compound is formally named as 2-[([1,1'-Biphenyl]-4-ylamino)carbonyl]benzoic Acid-d4, reflecting its chemical structure with the deuterium labeling . Commercial preparations of Kartogenin-d4 typically have a purity exceeding 98%, making them suitable for analytical and research applications that require high-quality standards .
Structural Characteristics
Kartogenin-d4 maintains the core biphenyl and benzoic acid moieties found in regular Kartogenin, with the critical structural difference being the incorporation of four deuterium atoms. The parent compound, Kartogenin, consists of a biphenyl group connected to a phthalanilic acid structure, forming a compound that has been described as 4'-Phenylphthalanilic Acid in some contexts .
Table 1: Comparison of Chemical Properties between Kartogenin and Kartogenin-d4
| Property | Kartogenin | Kartogenin-d4 |
|---|---|---|
| Molecular Formula | C20H15NO3 | C20H11D4NO3 |
| Molecular Weight | 317.34 g/mol | 327.23 g/mol |
| Structure | Biphenyl connected to phthalanilic acid | Same core structure with 4 deuterium substitutions |
| CAS Number | 4727-31-5 | Not Available |
| PubChem CID | Various | 162641785 |
Purpose and Applications of Deuteration
Scientific Rationale for Deuteration
The deuteration of Kartogenin represents a strategic modification that serves several important scientific purposes. Deuterium (²H) is an isotope of hydrogen that contains a neutron in addition to a proton in its nucleus, making it approximately twice as heavy as normal hydrogen. This difference creates minimal structural alterations but significant changes in physicochemical properties and metabolic stability.
The substitution of hydrogen with deuterium in specific positions of the Kartogenin molecule creates a compound that is nearly identical in chemical behavior but can be distinctly tracked and identified in analytical settings. The primary advantages of deuteration include increased metabolic stability, reduced rates of certain chemical reactions, and the ability to use the compound as an internal standard in mass spectrometry and other analytical techniques.
Applications in Analytical Chemistry
Kartogenin-d4 serves as an invaluable tool in analytical chemistry, particularly for quantitative analysis of Kartogenin in biological samples. The four-deuterium labeled analog provides an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, allowing researchers to accurately quantify Kartogenin concentrations in complex biological matrices. The mass difference of approximately 4 amu (atomic mass units) between Kartogenin and Kartogenin-d4 creates distinct mass spectral peaks that can be easily differentiated, even in complex mixtures.
| Specification | Details |
|---|---|
| Catalog Numbers | BO-32212, HY-16268S |
| Synonyms | 2-[([1,1'-Biphenyl]-4-ylamino)carbonyl]benzoic Acid-d4; KGN-d4 |
| Molecular Formula | C20H11D4NO3 |
| Molecular Weight | 327.23 g/mol |
| Purity | >98% |
| Creation Date | March 15, 2022 |
| Last Modified | March 22, 2025 |
Comparative Analysis with Parent Compound Kartogenin
Mechanistic Insights from Kartogenin Research
To fully appreciate the potential applications of Kartogenin-d4, it is important to understand the extensive research conducted on regular Kartogenin. The parent compound has been shown to activate multiple signaling pathways beyond the filamin A/CBFβ mechanism, including the BMP-7/Smad5 pathway, which induces differentiation of mesenchymal stem cells into chondrocytes .
Kartogenin also activates the IL-6/Stat3 signaling pathway, promoting cartilage regeneration by stimulating differentiation of cartilage stem/progenitor cells and enhancing proliferation . Additionally, it attenuates RUNX1 degradation, interacts with p-Smad3 in the nucleus, enhances JNK phosphorylation, and suppresses β-catenin . These complex interactions highlight the multifaceted nature of Kartogenin's biological activity.
Broader Biological Activities
Beyond its effects on cartilage, Kartogenin influences various other tissues and biological processes. It enhances lubricin accumulation through the c-Myc and adamts5 pathways, slowing the degeneration of intervertebral disks and reducing pain . The compound also promotes type I collagen synthesis by activating Smad4/Smad5 of the TGF-β signaling pathway, suggesting potential applications in wound healing .
Furthermore, Kartogenin regulates hair follicle growth and hair growth cycle transition by inhibiting TGF-β2/Smad signaling, stimulates limb development through various signaling pathways (particularly TGF-β), and inhibits ossification by suppressing the β-catenin/RUNX2 pathway . These diverse biological activities highlight the potential value of Kartogenin-d4 as a research tool across multiple fields of study.
Table 3: Potential Applications of Kartogenin-d4 Based on Kartogenin Research
| Research Area | Application | Relevant Pathways |
|---|---|---|
| Analytical Chemistry | Internal standard for LC-MS analysis | N/A |
| Pharmacokinetics | Tracking ADME properties of Kartogenin | N/A |
| Chondrogenesis | Studying mechanisms of cartilage differentiation | Filamin A/CBFβ, BMP-7/Smad5, IL-6/Stat3 |
| Tissue Regeneration | Investigating wound healing mechanisms | TGF-β, Smad4/Smad5 |
| Hair Growth | Exploring hair follicle regulation | TGF-β2/Smad |
| Bone Development | Studying ossification inhibition | β-catenin/RUNX2 |
Experimental Evidence from In Vivo and In Vitro Studies
Insights from Animal Models
Recent research has demonstrated that Kartogenin treatment shows significant promise in animal models of joint disorders. In a study focusing on temporomandibular joint osteoarthritis (TMJOA) in rats, intra-articular injection of Kartogenin promoted fibrocartilage stem cell proliferation and chondrogenic differentiation . Histological analysis revealed that Kartogenin treatment enhanced chondrocyte proliferation and increased the number of cells in both the superficial and proliferative zones of condylar cartilage .
Immunohistochemical staining showed that Kartogenin treatment upregulated cartilage anabolic factors (Aggrecan, Collagen II, and Sox9) while suppressing catabolic factor expression (Runx2) after partial temporomandibular joint discectomy surgery in rats . These findings suggest that Kartogenin-d4 could be valuable for tracking the distribution and metabolism of Kartogenin in similar in vivo studies, potentially providing deeper insights into the compound's mechanisms of action and pharmacokinetics.
Cellular and Molecular Effects
In vitro studies have shown that Kartogenin promotes the proliferation of fibrocartilage stem cells (FCSCs) and enhances the formation of cartilaginous-like tissue . Flow cytometric analysis revealed that FCSCs treated with Kartogenin exhibited positive expression of stem cell surface markers CD29 and CD90, while remaining negative for CD45 . Additionally, Kartogenin treatment significantly enhanced the proliferation of FCSCs over a period of 1-9 days, as demonstrated by CCK8 assay results .
Histological analysis using Safranin O staining and immunohistochemical evaluation showed that Kartogenin-treated groups had greater staining intensity and increased type II collagen expression compared to control groups . These findings demonstrate that Kartogenin treatment promotes FCSC proliferation and cartilaginous-like tissue formation in vitro, suggesting potential applications for Kartogenin-d4 in tracking these cellular and molecular processes.
Future Research Directions
Knowledge Gaps and Research Opportunities
Despite the growing body of research on Kartogenin, several knowledge gaps remain that could be addressed using Kartogenin-d4. These include detailed understanding of Kartogenin's pharmacokinetics, tissue distribution, and metabolic fate in vivo. The deuterated analog could provide valuable insights into these areas by enabling precise tracking and quantification of the compound in complex biological systems.
Additionally, the exact molecular interactions between Kartogenin and its various protein targets remain to be fully elucidated. Kartogenin-d4 could serve as a valuable tool for binding studies, potentially revealing new insights into the compound's mechanism of action at the molecular level.
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